molecular formula C7H10N4O2S B1644914 Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 903442-90-0

Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B1644914
CAS No.: 903442-90-0
M. Wt: 214.25 g/mol
InChI Key: HEJAGYJMFVQJAE-UHFFFAOYSA-N
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Description

“Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” is a compound that contains a thiazole ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Thiazole derivatives have been shown to undergo a variety of chemical reactions. Due to the presence of sulfur and nitrogen atoms, thiazole rings can participate in a wide range of reactions, including donor-acceptor and nucleophilic reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial, Antitumor, and Antidiabetic Agents

The 2,4-thiazolidinedione nucleus, closely related to the chemical structure of interest, has been integrated into various lead molecules for treating clinical disorders. Its modifications have led to antimicrobial, anticancer, and antidiabetic agents, showcasing the versatility of thiazole derivatives in drug development (Gurpreet Singh et al., 2022).

Biopolymer Modification for Drug Delivery

Chemical modification of xylan, a biopolymer, has produced derivatives with potential for drug delivery applications. These modifications can result in xylan esters forming nanoparticles for targeted delivery, indicating the use of thiazole derivatives in creating biocompatible materials for medical use (K. Petzold-Welcke et al., 2014).

Benzothiazole Derivatives for New Drugs and Materials

The synthesis and transformation of benzothiazole derivatives have been explored for their biological activity and potential in new material development. These compounds are considered highly reactive and useful in organic and organoelement synthesis (L. Zhilitskaya et al., 2021).

Organic Synthesis and Green Chemistry

Green Synthesis of Thiazolidine Derivatives

The synthesis of 1,3-thiazolidin-4-one derivatives, including the application of green chemistry principles, has been highlighted. These derivatives have shown great pharmacological importance and potential against various diseases, underlining the environmental benefits of adopting greener synthetic methodologies (Jonas da Silva Santos et al., 2018).

Future Directions

Thiazole derivatives have shown a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on exploring the potential applications of “Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate” in various pathological conditions.

Mechanism of Action

Target of Action

Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a derivative of aminothiazole . Aminothiazole derivatives are known to interact with DNA, forming metal complexes that bind competitively . Therefore, the primary target of this compound is likely to be DNA.

Mode of Action

Upon entering the cell, this compound interacts with its target, DNA, by forming metal complexes . These complexes bind competitively to DNA, potentially altering the DNA’s normal function and leading to changes in the cell.

Biochemical Pathways

It is known that thiazole derivatives can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes . This suggests that this compound could have a wide range of effects on cellular biochemistry.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the compound’s potential to interact with DNA and affect various biochemical pathways . These effects could include changes in gene expression, protein synthesis, and cellular function.

Biochemical Analysis

Biochemical Properties

Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can affect various cellular processes, including apoptosis and cell signaling. Additionally, the compound interacts with nucleic acids, potentially affecting gene expression and replication processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate certain signaling pathways that lead to cell proliferation and survival. Conversely, it can also induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies. The compound’s impact on gene expression includes upregulation of tumor suppressor genes and downregulation of oncogenes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function. For instance, its binding to enzymes can result in either inhibition or activation, depending on the enzyme’s role. Additionally, the compound can interact with DNA, leading to changes in gene expression. These interactions can result in the activation of apoptotic pathways or the inhibition of cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can affect its efficacy and potency. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can stimulate cell proliferation and survival, while at higher doses, it can induce toxicity and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects. High doses can lead to toxicity, including liver and kidney damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in drug metabolism. These interactions can affect the compound’s bioavailability and efficacy. Additionally, the compound can influence metabolic flux, altering the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, the compound can be transported into the nucleus, where it can interact with DNA and influence gene expression. Its distribution within tissues can also affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence apoptotic pathways. Its localization to the nucleus allows it to interact with DNA and regulate gene expression .

Properties

IUPAC Name

methyl 2-(diaminomethylideneamino)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c1-3-4(5(12)13-2)14-7(10-3)11-6(8)9/h1-2H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJAGYJMFVQJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N=C(N)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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